molecular formula C10H17N5O B1488963 (3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 1880520-87-5

(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B1488963
CAS RN: 1880520-87-5
M. Wt: 223.28 g/mol
InChI Key: LYDVOXFGIASLDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other organic compounds . It also contains a 1,2,3-triazole ring, which is a type of azole, a class of five-membered heterocyclic compounds containing at least one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings. The piperidine ring is a saturated six-membered ring with one nitrogen atom, while the 1,2,3-triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. Piperidine is a secondary amine, so it could potentially undergo reactions typical of amines, such as acid-base reactions. The 1,2,3-triazole ring is aromatic and relatively stable, but could potentially participate in reactions at the carbon or nitrogen atoms .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has focused on developing efficient synthesis methods for compounds containing piperidine and triazole moieties, which are of interest due to their potential biological activities. For instance, a study detailed an efficient approach for the regioselective synthesis of a related heterocyclic amide, which was used as a strategic intermediate in the preparation of other compounds through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019). Another study reported on the synthesis of a selective CB2 receptor agonist through a series of chemical reactions highlighting the chemical versatility and potential therapeutic relevance of these compounds (Luo & Naguib, 2012).

Biological Activity

Several studies have synthesized and evaluated the biological activities of piperidine and triazole-containing compounds. For example, novel triazole analogs of piperazine were synthesized and assessed for their antibacterial activity against human pathogenic bacteria, demonstrating the potential of these compounds in developing new antibacterial agents (Nagaraj et al., 2018).

Antimicrobial and Antiproliferative Effects

Compounds derived from or related to the specified chemical structure have been explored for their antimicrobial and antiproliferative effects. A study focusing on pyridine derivatives showed variable and modest activity against investigated strains of bacteria and fungi, highlighting the potential of these compounds in antimicrobial applications (Patel et al., 2011).

Structural and Theoretical Studies

The structural and theoretical analysis of these compounds has been a focus to understand their chemical properties and potential applications further. For example, the crystal structure and Hirshfeld surface analysis of a novel bioactive heterocycle were conducted to explore its antiproliferative activity and molecular interactions (Benaka Prasad et al., 2018).

properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-14-7-9(12-13-14)10(16)15-4-2-3-8(5-11)6-15/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVOXFGIASLDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 3
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 4
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-(aminomethyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.